

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1314337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Oxoisoindoline-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, with a focus on data relevant to research and drug development.

Chemical Identity and Structure

The nomenclature and structural representation of **1-Oxoisoindoline-5-carboxylic acid** are fundamental for its accurate identification and study.

- IUPAC Name: 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- CAS Number: 23386-40-5
- Molecular Formula: C₉H₇NO₃

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **1-Oxoisoindoline-5-carboxylic acid** is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value
Molecular Weight	177.16 g/mol
Appearance	Solid
Purity	Typically ≥97%
Relative Density	1.433
SMILES	C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1
InChI Key	QDZWVSYHCSDGDX-UHFFFAOYSA-N

Experimental Protocols: Synthesis

The synthesis of **1-Oxoisooindoline-5-carboxylic acid** and its derivatives has been reported in the literature. A general multi-step synthetic route is outlined below, based on established chemical transformations.

Synthesis of 3-Oxoisooindoline-5-carboxylic Acid (A Precursor/Isomer)

A common precursor and structural isomer is 3-oxoisooindoline-5-carboxylic acid. Its synthesis provides a foundational methodology that can be adapted. A representative synthesis involves the following steps[1]:

- **Bromination of 2-Methylbenzoic Acid:** 2-Methylbenzoic acid is brominated to introduce a bromine atom onto the aromatic ring, a key step for subsequent functionalization.
- **Esterification:** The resulting bromo-substituted benzoic acid is esterified to protect the carboxylic acid group.
- **Benzylc Bromination:** The methyl group is then brominated, typically using N-bromosuccinimide (NBS), to introduce a reactive site for cyclization.
- **Cyclization with an Amine:** The di-brominated intermediate is reacted with an amine source, leading to the formation of the isoindolinone ring.
- **Hydrolysis:** The ester is hydrolyzed back to the carboxylic acid.

- Functional Group Interconversion: The remaining bromine atom can be converted to a nitrile, which is then hydrolyzed to the desired carboxylic acid.

A General Procedure for the Synthesis of 1-Oxoisoindoline-5-carboxamides from 3-Oxoisoindoline-5-carboxylic Acid:

While this procedure starts from the 3-oxo isomer, it illustrates the typical coupling conditions for the carboxylic acid moiety, which are applicable to the 1-oxo isomer as well.

To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBr, 1.1 equivalents), and triethylamine (1.2 equivalents) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents) and a substituted amine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The mixture is then washed sequentially with aqueous citric acid, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.[\[1\]](#)

Biological Activity and Potential Signaling Pathways

While specific biological targets and signaling pathways for **1-Oxoisoindoline-5-carboxylic acid** are not extensively documented, the broader class of isoindolinone derivatives has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[\[2\]](#)[\[3\]](#)

Antioxidant Activity:

Several studies have reported the antioxidant potential of isoindolinone and isoindoline-1,3-dione derivatives.[\[3\]](#)[\[4\]](#) These compounds have been shown to scavenge free radicals and reduce oxidative stress in various in vitro assays. The mechanism of antioxidant action for this class of compounds may involve the modulation of cellular antioxidant defense systems.


Potential Signaling Pathway: NRF2-Mediated Antioxidant Response

A key signaling pathway involved in the cellular response to oxidative stress is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. While not directly demonstrated for **1-Oxoisoindoline-5-carboxylic acid**, related isoindoline-dione derivatives have been shown to

exert neuroprotective effects by upregulating NRF2 and its target genes. Given the antioxidant properties of the isoindolinone scaffold, the NRF2 pathway represents a plausible mechanism of action.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Below is a diagram illustrating the key steps in the NRF2 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the NRF2 signaling pathway by an isoindolinone derivative.

Conclusion

1-Oxoisooindoline-5-carboxylic acid is a valuable heterocyclic scaffold with potential applications in drug discovery and development. Its synthesis is achievable through established organic chemistry methodologies. While its specific biological targets are yet to be fully elucidated, the broader class of isoindolinones exhibits promising antioxidant and other

biological activities, suggesting that further investigation into its mechanism of action, potentially involving pathways like NRF2, is warranted. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314337#1-oxoisoindoline-5-carboxylic-acid-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com